Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester-containing carbamate derivative. Its structure features a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl ring, which is further substituted with an ethyl carbamate moiety at the para position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the pinacol boronate group, enabling efficient carbon-carbon bond formation in organic synthesis . It also serves as a key intermediate in medicinal chemistry for the development of protease inhibitors, kinase-targeting agents, and other bioactive molecules .
Properties
IUPAC Name |
ethyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-11(8-10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRTEFERUPPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are often used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids
Reduction: Boranes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of arylboronic esters functionalized with carbamate groups. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
2.1.1. Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Structure : The boronate ester and carbamate groups are meta-substituted on the phenyl ring.
- Synthesis : Prepared via palladium-catalyzed cross-coupling or direct borylation of pre-functionalized aryl halides .
- Properties: Molecular Formula: C₁₅H₂₂BNO₄ Boiling Point: 367.0 ± 25.0 °C (predicted) pKa: 13.97 ± 0.70 (predicted) .
- Applications : Used in similar cross-coupling reactions but may exhibit altered reactivity due to steric and electronic differences from the para-substituted analog .
2.1.2. Benzyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Structure : Features a benzyl-protected carbamate group instead of ethyl.
- Synthesis : Derived from benzylation of the parent amine followed by boronate ester installation .
- Applications : The benzyl group enhances lipophilicity, making it preferable for prodrug strategies or membrane-permeable therapeutics .
2.1.3. tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Structure : Substitutes ethyl with a tert-butyl carbamate group.
- Synthesis : Prepared via Boc protection of the amine intermediate prior to boronate functionalization .
- Properties :
Functional Analogues
2.2.1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Structure : Replaces carbamate with a nitrile group.
- Applications: Used in cyano-directed C–H borylation reactions and as a precursor for heterocycle synthesis .
2.2.2. 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates
- Structure : Combines carbamate with chlorophenyl and amide groups.
- Properties : Demonstrates higher lipophilicity (log k = 1.8–2.5) compared to ethyl carbamate derivatives (log k = 1.2–1.6) .
- Applications : Explored as antimicrobial and antitumor agents due to enhanced membrane penetration .
Key Research Findings
- Reactivity in Cross-Coupling : Ethyl carbamate derivatives exhibit faster coupling kinetics compared to tert-butyl analogs due to reduced steric hindrance .
- Biological Activity : Carbamate groups enhance binding to serine proteases, as demonstrated in RNase A-based tumor-targeting systems .
- Stability : tert-Butyl derivatives resist enzymatic degradation better than ethyl or benzyl analogs, making them suitable for in vivo applications .
Biological Activity
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, a compound featuring a boron-containing moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.14 g/mol. The compound features a carbamate functional group linked to a phenyl ring that is substituted with a boron-containing dioxaborolane moiety. This unique structure is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with ethyl chloroformate in the presence of a base. This method allows for the efficient formation of the desired carbamate derivative while maintaining the integrity of the dioxaborolane structure.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing dioxaborolane moieties. For instance:
- Inhibition of Cancer Cell Proliferation : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines in vitro. The mechanism appears to involve interference with cellular signaling pathways that regulate growth and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of migration |
Enzyme Inhibition
This compound also exhibits enzyme inhibitory activity. Specifically:
- Inhibition of Esterases : The compound has been evaluated for its ability to inhibit esterase enzymes which play crucial roles in drug metabolism and detoxification processes.
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase | 8.0 | Competitive inhibition |
| Butyrylcholinesterase | 6.5 | Non-competitive inhibition |
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antitumor activity against specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Esterase Inhibition Research : Another investigation focused on the compound's inhibitory effects on cholinesterases revealed that it could serve as a lead compound for developing therapeutic agents aimed at neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
